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Compound of Interest

Compound Name: Enasidenib-d6

Cat. No.: B15137361 Get Quote

This technical guide provides a comprehensive overview of the synthesis and purification of

Enasidenib-d6, a deuterated isotopologue of the isocitrate dehydrogenase 2 (IDH2) inhibitor,

Enasidenib. This document is intended for researchers, scientists, and drug development

professionals.

Enasidenib is an oral, targeted therapy approved for the treatment of relapsed or refractory

acute myeloid leukemia (AML) with specific mutations in the IDH2 gene.[1][2] The deuterated

analog, Enasidenib-d6, is a valuable tool in pharmacokinetic and metabolic studies.

Mechanism of Action
Mutations in the IDH2 enzyme lead to the neomorphic production of the oncometabolite 2-

hydroxyglutarate (2-HG) from α-ketoglutarate.[3] Elevated levels of 2-HG inhibit histone and

DNA demethylases, leading to epigenetic dysregulation and impaired hematopoietic

differentiation.[2] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-

HG levels and promoting the differentiation of leukemic cells.[3][4]
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Figure 1: Signaling pathway of Enasidenib's inhibitory action on mutant IDH2.

Synthesis of Enasidenib-d6
The synthesis of Enasidenib-d6 involves a multi-step process culminating in the assembly of

the substituted triazine core. The key to producing the deuterated analog is the synthesis of the

deuterated side-chain precursor, 2-amino-2-(methyl-d3)-1-propanol-d3 (4).
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Figure 2: Proposed synthetic workflow for Enasidenib-d6.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15137361?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137361?utm_src=pdf-body
https://www.benchchem.com/product/b15137361?utm_src=pdf-body
https://www.benchchem.com/product/b15137361?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Step 1: Synthesis of 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol (2)

Materials: Acetone-d6, Nitromethane, Sodium Hydroxide, Diethyl Ether, Hydrochloric Acid.

Procedure: To a cooled (0 °C) solution of acetone-d6 (1.0 eq) and nitromethane (1.2 eq) in

diethyl ether, a solution of sodium hydroxide (1.5 eq) in water is added dropwise. The

reaction is stirred at room temperature for 24 hours. The layers are separated, and the

aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether. The

combined organic layers are dried over sodium sulfate and concentrated under reduced

pressure to yield the product.

Step 2: Synthesis of 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (3)

Materials: 2-Nitro-1,1,1-trideuterio-2-(trideuteriomethyl)propan-2-ol, Palladium on Carbon

(10%), Methanol, Hydrogen gas.

Procedure: The nitro compound (1.0 eq) is dissolved in methanol, and palladium on carbon

is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is filtered off, and

the solvent is removed under reduced pressure to yield the deuterated amino alcohol.

Step 3: Synthesis of Enasidenib-d6 (6)

Materials: Cyanuric chloride, 2-(Trifluoromethyl)pyridin-4-amine, 6-(Trifluoromethyl)pyridin-2-

amine, 2-Amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol, Diisopropylethylamine

(DIPEA), Dioxane.

Procedure:

To a solution of cyanuric chloride (1.0 eq) in dioxane at 0 °C, a solution of 2-

(trifluoromethyl)pyridin-4-amine (1.0 eq) and DIPEA (1.1 eq) in dioxane is added. The

reaction is stirred for 4 hours.

Next, a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and DIPEA (1.1 eq) in

dioxane is added, and the mixture is heated to 50 °C for 12 hours.
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Finally, 2-amino-1,1,1-trideuterio-2-(trideuteriomethyl)propan-1-ol (1.2 eq) and DIPEA (1.5

eq) are added, and the reaction is heated to 100 °C for 24 hours.

The reaction mixture is cooled, and the solvent is removed. The residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried, and

concentrated. The crude product is then purified by column chromatography.

Summary of Synthetic Parameters
Step

Reaction
Type

Key
Reagents

Solvent
Temperat
ure (°C)

Duration
(h)

Expected
Yield (%)

1
Nitroaldol

Reaction

Acetone-

d6,

Nitrometha

ne, NaOH

Diethyl

Ether/Wate

r

0 to RT 24 70-80

2 Reduction Pd/C, H₂ Methanol RT 12 85-95

3a

Nucleophili

c

Substitutio

n

Cyanuric

Chloride,

Pyridinami

ne A

Dioxane 0 4
>90 (in

situ)

3b

Nucleophili

c

Substitutio

n

Pyridinami

ne B
Dioxane 50 12

>90 (in

situ)

3c

Nucleophili

c

Substitutio

n

Deuterated

Amino

Alcohol

Dioxane 100 24
50-60

(overall)

Purification of Enasidenib-d6
High-performance liquid chromatography (HPLC) is the preferred method for the final

purification of Enasidenib-d6 to achieve high purity suitable for analytical and biological

studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15137361?utm_src=pdf-body
https://www.benchchem.com/product/b15137361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC Purification Protocol
A validated HPLC method for the simultaneous quantification of Enasidenib and other IDH

inhibitors has been reported and can be adapted for the purification of Enasidenib-d6.[5]

Sample Preparation: The crude product is dissolved in a minimal amount of a suitable

solvent, such as a mixture of acetonitrile and water or DMSO. The solution is filtered through

a 0.22 µm filter before injection.

Chromatographic Conditions:

Column: A reverse-phase column, such as an X-Terra Phenyl column, is suitable.[5]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM

ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[5]

Detection: UV detection at a wavelength of 265 nm is appropriate for monitoring the

elution of Enasidenib-d6.[5]

Summary of HPLC Purification Parameters
Parameter Condition

Column X-Terra Phenyl, 5 µm, 4.6 x 150 mm

Mobile Phase A 10 mM Ammonium Acetate in Water

Mobile Phase B Acetonitrile

Gradient 10-90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 265 nm

Expected Purity >98%

Conclusion
This technical guide outlines a proposed synthetic route and a detailed purification protocol for

Enasidenib-d6. The synthesis leverages a deuterated starting material to introduce the
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isotopic labels, followed by a convergent assembly of the triazine core. The purification via

HPLC ensures a high degree of purity, making the final compound suitable for its intended use

in research and development. The provided methodologies and data serve as a valuable

resource for scientists engaged in the synthesis of isotopically labeled drug molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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